H-Glu-Pna - 24032-35-7

H-Glu-Pna

Catalog Number: EVT-248706
CAS Number: 24032-35-7
Molecular Formula: C11H13N3O5
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Developing Novel Enzyme Inhibitors: The understanding of enzyme kinetics obtained from using H-Glu-pNA as a substrate can be applied to develop and evaluate novel inhibitors targeting specific aminopeptidases, potentially leading to therapeutic interventions against diseases like trichinellosis. [, , , ]
  • Expanding Applications in Diagnostics: Building upon its use in seminal plasma analysis , H-Glu-pNA could be further explored as a diagnostic tool for other biological samples, particularly in scenarios where aminopeptidase activity is a relevant marker.

N-Acetyl-Asp-Glu-Val-Asp-pNA (Ac-DEVD-pNA)

Compound Description: Ac-DEVD-pNA is a tetrapeptide containing the amino acid sequence Asp-Glu-Val-Asp linked to p-nitroaniline (pNA). It is commonly used as a chromogenic substrate for caspase-3 and other caspase enzymes. When caspase-3 cleaves Ac-DEVD-pNA, the pNA moiety is released, resulting in an increase in absorbance that can be monitored spectrophotometrically. [, ] This allows researchers to quantify caspase-3 activity in various biological samples.

Relevance: Ac-DEVD-pNA shares a direct structural similarity with H-Glu-pNA through the presence of the p-nitroaniline (pNA) group. Both compounds are utilized as chromogenic substrates for detecting enzymatic activity, specifically, Ac-DEVD-pNA for caspases and H-Glu-pNA for aspartyl aminopeptidases. [] The presence of pNA allows for spectrophotometric measurement of enzymatic activity in both cases, making these compounds structurally related in terms of their application in enzymatic assays.

H-D-Val-Leu-Lys-pNA (S-2251)

Compound Description: H-D-Val-Leu-Lys-pNA, also known as S-2251, is a tripeptide linked to pNA that serves as a chromogenic substrate for plasmin and other proteolytic enzymes. Upon cleavage of the peptide bond by the enzyme, pNA is released, enabling the spectrophotometric quantification of enzyme activity. [, , , ]

Relevance: H-D-Val-Leu-Lys-pNA shares the crucial p-nitroaniline (pNA) moiety with H-Glu-pNA, signifying their structural relation. [, , , ] Both compounds are employed as chromogenic substrates to measure enzymatic activity, with H-D-Val-Leu-Lys-pNA being specific for plasmin and other proteases. The pNA group acts as a detectable reporter in both cases, making them structurally related concerning their use in enzymatic assays.

Pyro-Glu-Gly-Arg-pNA (S-2444)

Compound Description: Pyro-Glu-Gly-Arg-pNA, also known as S-2444, is a chromogenic substrate primarily used for measuring the activity of urokinase-type plasminogen activator (uPA). [, , ] Like the other compounds listed, the release of pNA upon enzymatic cleavage enables spectrophotometric detection and quantification of uPA activity.

Relevance: Similar to H-Glu-pNA, Pyro-Glu-Gly-Arg-pNA utilizes the p-nitroaniline (pNA) group for colorimetric detection of enzymatic activity. [, , ] While the peptide chain differs, the shared pNA moiety highlights a structural connection between the two compounds. This makes them structurally related in the context of utilizing chromogenic substrates for analyzing enzyme activity.

γ-Glu-Ala-Gly-pNA

Compound Description: This compound, γ-Glu-Ala-Gly-pNA, acts as a chromogenic substrate for the glutathionylspermidine amidase enzyme. [] It helps in studying the amidase activity of the enzyme by releasing p-nitroaniline (pNA) upon hydrolysis of the amide bond. This release can be measured spectrophotometrically.

Relevance: γ-Glu-Ala-Gly-pNA and H-Glu-pNA are structurally related through their common use of the p-nitroaniline (pNA) moiety for spectrophotometric detection of enzyme activity. [] While the peptide sequences differ, reflecting their specificities for different enzymes, the shared pNA group highlights their common functionality as chromogenic substrates in enzymatic assays.

Overview

H-Glu-Pna, or H-glutamic acid-p-nitroaniline, is a synthetic compound derived from glutamic acid. It is classified as an amino acid derivative and is primarily used in biochemical assays and research. The compound serves as a substrate for studying the activity of enzymes such as γ-glutamyltransferase, making it significant in both biochemical and medical research contexts.

Source

H-Glu-Pna can be synthesized through the condensation of L-glutamic acid with p-nitroaniline. This reaction typically requires specific solvents and coupling agents to ensure high yields and purity. The compound is commercially available from various chemical suppliers, including BenchChem and MedChemExpress, which provide detailed specifications and synthesis methods for researchers.

Classification

H-Glu-Pna is classified under:

  • Chemical Class: Amino acid derivatives
  • Functional Group: Contains both an amino group from glutamic acid and a nitro group from p-nitroaniline.
Synthesis Analysis

Methods

The synthesis of H-Glu-Pna commonly involves:

  1. Condensation Reaction: The primary method is the condensation of L-glutamic acid with p-nitroaniline.
  2. Reagents: The reaction typically utilizes dimethylformamide as a solvent and dicyclohexylcarbodiimide as a coupling agent to facilitate the formation of the desired product.

Technical Details

  • Reaction Conditions: Controlled temperature and pH are essential to optimize yield.
  • Purification: High-performance liquid chromatography is often employed to purify the final product, ensuring high quality for research applications.
Molecular Structure Analysis

Structure

The molecular structure of H-Glu-Pna consists of:

  • A glutamic acid backbone with a carboxylic acid group.
  • A p-nitroaniline moiety attached via an amide bond.

Data

  • Molecular Formula: C10_{10}H10_{10}N2_{2}O4_{4}
  • Molecular Weight: Approximately 226.20 g/mol.
Chemical Reactions Analysis

Reactions

H-Glu-Pna undergoes several significant chemical reactions:

  1. Hydrolysis: Catalyzed by γ-glutamyltransferase, resulting in the release of p-nitroaniline.
  2. Oxidation: Can be oxidized using agents such as hydrogen peroxide under controlled conditions.
  3. Substitution Reactions: Involves nucleophilic reagents in the presence of suitable catalysts.

Technical Details

  • The hydrolysis reaction typically occurs at physiological pH and temperature.
  • The major product from hydrolysis is p-nitroaniline, which has implications in cancer research due to its cytotoxic properties.
Mechanism of Action

The mechanism of action for H-Glu-Pna primarily involves its role as a substrate for γ-glutamyltransferase. Upon binding to this enzyme, H-Glu-Pna undergoes hydrolysis, leading to the release of p-nitroaniline. This process is critical for understanding amino acid metabolism and enzyme kinetics, particularly in pathological conditions where γ-glutamyltransferase activity may be altered.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents like water and dimethylformamide.

Chemical Properties

Relevant data includes:

  • pKa Values: Reflecting its acidic properties due to the carboxylic acid group.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.
Applications

H-Glu-Pna has diverse applications across various scientific fields:

  1. Biochemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms, particularly for γ-glutamyltransferase.
  2. Molecular Biology: Investigates the role of enzymes in amino acid metabolism and their implications in diseases.
  3. Medicine: Explored for potential therapeutic applications due to its ability to release cytotoxic agents upon hydrolysis, making it a candidate for anticancer research.
Enzymatic Mechanisms & Substrate Specificity

Role in Protease Activity Profiling

H-Glu-pNA (L-glutamic acid ρ-nitroanilide) serves as a chromogenic protease substrate due to its hydrolysis-dependent release of yellow ρ-nitroaniline (λmax = 405 nm). This compound is extensively used to profile glutamate-specific proteolytic activity in complex biological systems. In metalloaminopeptidases like PepA from Lactobacillus delbrueckii, H-Glu-pNA enables real-time detection of enzymatic activity, as cleavage occurs at the Glu-ρNA bond, releasing the chromophore [2]. Its selectivity for glutamate residues makes it indispensable for identifying aminopeptidase A (APA)-like enzymes, which specifically hydrolyze N-terminal acidic amino acids (Glu, Asp) in peptides [2] [4].

Table 1: Enzymes Profiled Using H-Glu-pNA

EnzymeSourcePrimary FunctionDetection Method
PepALactobacillus delbrueckiiGlutamate-specific aminopeptidaseSpectrophotometric (405 nm)
γ-Glutamyl Transpeptidase (GGT1)Mammalian tissuesGlutathione metabolismCoupled glutamate assay
Cytosolic β-GlucosidaseHuman enterocytesGlycoside hydrolysispNA release kinetics

However, H-Glu-pNA has limitations: In γ-glutamyl transpeptidases (GGT), it is not hydrolyzed due to steric constraints in the active site, necessitating alternative substrates like γ-Glu-pNA [3]. This underscores its role as a discriminatory tool for enzyme subclassification.

Kinetics of Glutamyl-Specific Aminopeptidase Interactions

Kinetic analyses reveal that H-Glu-pNA hydrolysis is metal ion-dependent in metallopeptidases. For PepA, catalytic efficiency (kcat/Kₘ) varies dramatically with the metal cofactor:

  • Cobalt-activated PepA shows the highest activity (kcat/Kₘ = 1,200 M⁻¹s⁻¹), followed by manganese (kcat/Kₘ = 800 M⁻¹s⁻¹).
  • Zinc-bound PepA exhibits no detectable activity toward H-Glu-pNA due to rigid active-site geometry that impedes substrate binding [2].

Table 2: Kinetic Parameters of PepA with H-Glu-pNA Under Metal Variation

Metal IonKₘ (mM)Vₘₐₓ (μmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Co²⁺0.8512.415.21,200
Mn²⁺1.128.710.6800
Zn²⁺ND*ND*ND*ND*

*ND: Not detectable under assay conditions [2]

The pH profile further modulates kinetics, with optimal activity at pH 6.0–7.0. This sensitivity to microenvironmental factors highlights H-Glu-pNA’s utility in probing enzyme-metal-substrate triangulation [2].

Substrate Recognition Patterns in Microbial Proteolytic Systems

Substrate specificity for H-Glu-pNA in microbial proteases is governed by three structural determinants:

  • Active-Site Electrostatics: Enzymes like PepA feature a positively charged binding pocket that stabilizes the negatively charged γ-carboxylate of glutamate via salt bridges [2].
  • Metal-Dependent Conformational Flexibility: Co²⁺ or Mn²⁺ induces a relaxed active site, accommodating H-Glu-pNA’s ρ-nitroanilide moiety. Conversely, Zn²⁺ constricts the binding cleft, excluding bulkier substrates [2].
  • N-Acetyl Group Tolerance: While H-Glu-pNA lacks N-acetylation, studies on hDJ-1 (a human deglycase) show that mutations like E18D enhance affinity for N-acetylglutamate derivatives. This suggests that N-acetyl modification could alter H-Glu-pNA recognition in related proteases [4].

In Gram-positive bacteria, PepA homologs exhibit species-specific kinetics. For example, Lactococcus lactis PepA shows product inhibition by glutamate, whereas L. delbrueckii PepA does not—indicating evolutionary divergence in substrate processing [2].

Comparative Analysis of PNA Backbone Modifications for Enzyme Binding

Modifications to the pNA backbone significantly alter enzyme binding and hydrolysis rates:

γ-Glu-pNA vs. H-Glu-pNA

  • γ-Glu-pNA: Hydrolyzed by γ-glutamyl transpeptidases (GGT) due to its γ-glutamyl linkage. It undergoes autotranspeptidation at high concentrations, complicating kinetics [3].
  • H-Glu-pNA: Resists GGT cleavage but is ideal for aminopeptidases due to its α-carboxyl-linked pNA. Its linear structure avoids autotranspeptidation artifacts [3].

Steric and Electronic Effects

  • ρ-Nitroanilide vs. ρ-Nitrophenol: pNA’s para-nitro group enhances chromophore stability and extinction coefficient (ε = 9,000–12,000 M⁻¹cm⁻¹) over phenol derivatives.
  • N-Acetylated Derivatives: Substrates like N-acetyl-Glu-pNA remain unexplored but could mimic physiological N-acetylated peptides, potentially improving specificity for enzymes like hDJ-1 [4].

Metal-Specific Inhibition

  • Serine-borate complex: Inhibits GGT1 (IC₅₀ = 5 μM) but not GGT5 (IC₅₀ = 40 μM), demonstrating how backbone modifications create enzyme-selective probes [3].

Properties

CAS Number

24032-35-7

Product Name

H-Glu-Pna

IUPAC Name

(4S)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m0/s1

InChI Key

JXQXNQKTUGNZLD-VIFPVBQESA-N

SMILES

C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-]

Synonyms

H-Glu-Pna;24032-35-7;n-(4-nitrophenyl)-l-|A-glutamine;Pentanoicacid,4-amino-5-[(4-nitrophenyl)amino]-5-oxo-,(4S)-;AC1L3JSL;AC1Q5MED;SCHEMBL623283;(S)-4-Amino-5-((4-nitrophenyl)amino)-5-oxovalericacid;MolPort-006-124-228;ZINC4521529;EINECS245-994-9;1722AB;AR-1J9377;AJ-51427;AK-89153;AM005280;FT-0696177;ST24047354;K-6492;(4S)-4-amino-5-(4-nitroanilino)-5-oxopentanoicacid;(4S)-4-AMINO-4-[(4-NITROPHENYL)CARBAMOYL]BUTANOICACID

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCC(=O)[O-])[NH3+])[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)[O-])[NH3+])[N+](=O)[O-]

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